molecular formula C17H9F3N2 B11831132 2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile

2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile

Cat. No.: B11831132
M. Wt: 298.26 g/mol
InChI Key: BTHWKCAIFQTSAO-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green solvents is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines .

Scientific Research Applications

2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes and bind to target proteins. This binding can inhibit the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Phenyl-4-(trifluoromethyl)quinoline
  • 6-Trifluoromethylquinoline
  • 4-Trifluoromethylquinoline

Comparison: Compared to these similar compounds, 2-Phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group at the 4-position and the trifluoromethyl group at the 6-position provides a distinct set of properties that can be advantageous for certain applications .

Properties

Molecular Formula

C17H9F3N2

Molecular Weight

298.26 g/mol

IUPAC Name

2-phenyl-6-(trifluoromethyl)quinoline-4-carbonitrile

InChI

InChI=1S/C17H9F3N2/c18-17(19,20)13-6-7-15-14(9-13)12(10-21)8-16(22-15)11-4-2-1-3-5-11/h1-9H

InChI Key

BTHWKCAIFQTSAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(F)(F)F)C(=C2)C#N

Origin of Product

United States

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